molecular formula C11H10F3NO B2917951 N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide CAS No. 2411260-03-0

N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide

Cat. No.: B2917951
CAS No.: 2411260-03-0
M. Wt: 229.202
InChI Key: ZKBISLCVZSDWTJ-UHFFFAOYSA-N
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Description

N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of fluorine atoms and an amide functional group

Preparation Methods

The synthesis of N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide typically involves the use of fluorinated starting materials and specific reaction conditions to introduce the fluorine atoms and form the amide bond. One common method involves the reaction of 3-fluorophenylacetic acid with a fluorinating agent to introduce the difluoroethyl group, followed by the formation of the amide bond through a coupling reaction with prop-2-enamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2,2-Difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide can be compared with other fluorinated amides and related compounds. Similar compounds include:

  • N-(2-Fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)-propen-2-amide
  • N-(2-Fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)-butanamide
  • N-(3-Fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide These compounds share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the resulting chemical and biological properties.

Properties

IUPAC Name

N-[2,2-difluoro-2-(3-fluorophenyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-7-11(13,14)8-4-3-5-9(12)6-8/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBISLCVZSDWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(C1=CC(=CC=C1)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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